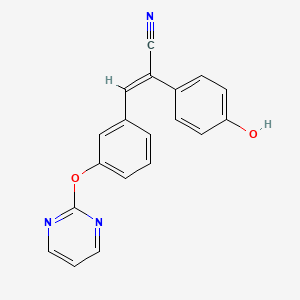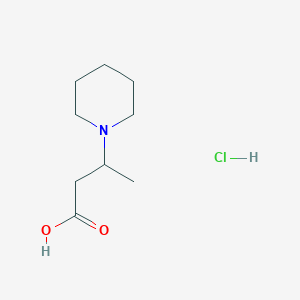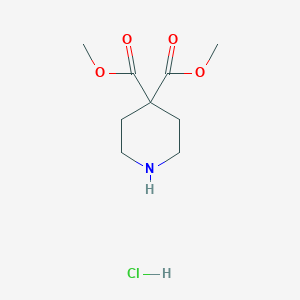![molecular formula C21H25N3O4S B2547895 2-(2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N,N-diethylacetamide CAS No. 942035-16-7](/img/structure/B2547895.png)
2-(2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N,N-diethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N,N-diethylacetamide" is a complex molecule that appears to be related to a family of compounds with a thiadiazine core structure. This core is known for its biological properties and has been the subject of various studies for potential pharmacological applications.
Synthesis Analysis
The synthesis of related compounds often involves the use of microwave-assisted methods, as seen in the facile synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups . Similarly, the synthesis of N-alkyl-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamides involves the reaction of benzoic acid derivatives with various amines using carbonyldiimidazole as a coupling agent . These methods provide efficient routes to create a diverse array of compounds with potential biological activities.
Molecular Structure Analysis
The molecular structures of synthesized compounds are typically confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry . X-ray crystallography is also employed to elucidate the structures of certain compounds, providing detailed insights into their three-dimensional conformations .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often include refluxing with ethyl 2-bromoacetate, hydrazine, and reactions with CS2 in the presence of KOH . These reactions lead to the formation of various functional groups such as ether, 1,3,4-oxadiazole, thioether, and hydrazone, which are important for the biological activity of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of multiple functional groups and the thiadiazine core contribute to their potential as pharmacological agents. The compounds exhibit a range of activities, including anticancer , antioxidant , and antimicrobial properties . The antimicrobial studies, in particular, show that these molecules are more active against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
Research has focused on developing synthetic methodologies for thiadiazole derivatives, including the exploration of their chemical properties and reactivity. For example, the synthesis and complexing properties of derivatives involving thiophene and thiazolidine moieties indicate their potential utility in membrane processes as sodium cation carriers (Kosterina et al., 2004). Similarly, the reaction of 1,2,5-thiadiazole 1,1-dioxide derivatives with nitrogenated nucleophiles highlights the reactivity of these compounds and their potential in synthesizing novel heterocyclic compounds (Caram et al., 2003).
Pharmacological Applications
Several studies have investigated the pharmacological properties of thiadiazole derivatives, exploring their potential as antimicrobial, antitumor, and anti-inflammatory agents. For instance, the synthesis and antitumor evaluation of certain new N-substituted-2-amino-1,3,4-thiadiazoles have been reported, indicating their promising activities against various cancer cell lines (Hamama et al., 2013). Additionally, compounds incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal activity against the cotton leafworm, showcasing the potential agricultural applications of these compounds (Fadda et al., 2017).
Environmental and Analytical Chemistry
Research on thiadiazole derivatives also extends to environmental and analytical applications, such as the detection of herbicides and their degradation products in natural waters. This highlights the role of thiadiazole derivatives in developing analytical methods for environmental monitoring (Zimmerman et al., 2002).
Propiedades
IUPAC Name |
2-[2-(2,4-dimethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-5-22(6-2)20(25)14-23-18-9-7-8-10-19(18)29(27,28)24(21(23)26)17-12-11-15(3)13-16(17)4/h7-13H,5-6,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJACXXXZUHJEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-dimethyl-3-oxo-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanamide](/img/structure/B2547816.png)
![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2547817.png)
![2-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2547819.png)
![methyl 1-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B2547820.png)
![3-hexyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(2,5-dimethoxyanilino)prop-2-en-1-one](/img/structure/B2547822.png)
![N-(furan-2-ylmethyl)-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2547823.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dimethoxybenzamide](/img/structure/B2547824.png)


![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate](/img/structure/B2547834.png)
![N-(4-acetamidophenyl)-2-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2547835.png)